molecular formula C4H4N2O2 B7765268 Uracil CAS No. 51953-14-1

Uracil

Cat. No. B7765268
CAS RN: 51953-14-1
M. Wt: 112.09 g/mol
InChI Key: ISAKRJDGNUQOIC-UHFFFAOYSA-N
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Patent
US06858721B2

Procedure details

To the mixture of water (96.4 g) and 4.8 g of cyclohexane, were added 6.96 g (62.6 mmol) of cytosine, 18.7 g (75.4 mmol) of 2′-deoxyribose-1-phosphate diammonium salt, 7.58 g (132 mmol) of magnesium hydroxide and the frozen cell mass (2.0 g) prepared in Reference Example 3. The reaction took place at 45° C. for 18 hours, controlling the solution at pH 8.8 with acetic acid. The HPLC analysis after the reaction demonstrated that 10.03 g (70.5 mol %/cytosine) of 2′-deoxycytidine was produced as object compound. At the same time, 0.73 g (10.4 mol %/cytosine) of uracil and 1.80 g (12.6 mol %/cytosine) of 2′-deoxyuridine were produced as byproduct, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
96.4 g
Type
reactant
Reaction Step Three
Quantity
4.8 g
Type
solvent
Reaction Step Three
Quantity
6.96 g
Type
reactant
Reaction Step Four
[Compound]
Name
2′-deoxyribose 1-phosphate diammonium salt
Quantity
18.7 g
Type
reactant
Reaction Step Four
Quantity
7.58 g
Type
reactant
Reaction Step Four
Quantity
10.03 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
O.[NH:2]1[CH:9]=[CH:8][C:6](N)=[N:5][C:3]1=[O:4].[OH-].[Mg+2].[OH-].[C@@H:13]1([N:21]2[CH:28]=[CH:27][C:25](N)=[N:24][C:22]2=[O:23])[O:20][C@H:17]([CH2:18][OH:19])[C@@H:15]([OH:16])[CH2:14]1>C(O)(=O)C.C1CCCCC1>[NH:2]1[CH:9]=[CH:8][C:6](=[O:16])[NH:5][C:3]1=[O:4].[C@@H:13]1([N:21]2[CH:28]=[CH:27][C:25](=[O:4])[NH:24][C:22]2=[O:23])[O:20][C@H:17]([CH2:18][OH:19])[C@@H:15]([OH:16])[CH2:14]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)N=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)N=C(N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
96.4 g
Type
reactant
Smiles
O
Name
Quantity
4.8 g
Type
solvent
Smiles
C1CCCCC1
Step Four
Name
Quantity
6.96 g
Type
reactant
Smiles
N1C(=O)N=C(N)C=C1
Name
2′-deoxyribose 1-phosphate diammonium salt
Quantity
18.7 g
Type
reactant
Smiles
Name
Quantity
7.58 g
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Step Five
Name
Quantity
10.03 g
Type
reactant
Smiles
[C@@H]1(C[C@H](O)[C@@H](CO)O1)N1C(=O)N=C(N)C=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)N=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the frozen cell mass (2.0 g) prepared in Reference Example 3
CUSTOM
Type
CUSTOM
Details
at 45° C.
CUSTOM
Type
CUSTOM
Details
for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
was produced as object compound

Outcomes

Product
Name
Type
product
Smiles
N1C(=O)NC(=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
Name
Type
product
Smiles
[C@@H]1(C[C@H](O)[C@@H](CO)O1)N1C(=O)NC(=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06858721B2

Procedure details

To the mixture of water (96.4 g) and 4.8 g of cyclohexane, were added 6.96 g (62.6 mmol) of cytosine, 18.7 g (75.4 mmol) of 2′-deoxyribose-1-phosphate diammonium salt, 7.58 g (132 mmol) of magnesium hydroxide and the frozen cell mass (2.0 g) prepared in Reference Example 3. The reaction took place at 45° C. for 18 hours, controlling the solution at pH 8.8 with acetic acid. The HPLC analysis after the reaction demonstrated that 10.03 g (70.5 mol %/cytosine) of 2′-deoxycytidine was produced as object compound. At the same time, 0.73 g (10.4 mol %/cytosine) of uracil and 1.80 g (12.6 mol %/cytosine) of 2′-deoxyuridine were produced as byproduct, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
96.4 g
Type
reactant
Reaction Step Three
Quantity
4.8 g
Type
solvent
Reaction Step Three
Quantity
6.96 g
Type
reactant
Reaction Step Four
[Compound]
Name
2′-deoxyribose 1-phosphate diammonium salt
Quantity
18.7 g
Type
reactant
Reaction Step Four
Quantity
7.58 g
Type
reactant
Reaction Step Four
Quantity
10.03 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
O.[NH:2]1[CH:9]=[CH:8][C:6](N)=[N:5][C:3]1=[O:4].[OH-].[Mg+2].[OH-].[C@@H:13]1([N:21]2[CH:28]=[CH:27][C:25](N)=[N:24][C:22]2=[O:23])[O:20][C@H:17]([CH2:18][OH:19])[C@@H:15]([OH:16])[CH2:14]1>C(O)(=O)C.C1CCCCC1>[NH:2]1[CH:9]=[CH:8][C:6](=[O:16])[NH:5][C:3]1=[O:4].[C@@H:13]1([N:21]2[CH:28]=[CH:27][C:25](=[O:4])[NH:24][C:22]2=[O:23])[O:20][C@H:17]([CH2:18][OH:19])[C@@H:15]([OH:16])[CH2:14]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)N=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)N=C(N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
96.4 g
Type
reactant
Smiles
O
Name
Quantity
4.8 g
Type
solvent
Smiles
C1CCCCC1
Step Four
Name
Quantity
6.96 g
Type
reactant
Smiles
N1C(=O)N=C(N)C=C1
Name
2′-deoxyribose 1-phosphate diammonium salt
Quantity
18.7 g
Type
reactant
Smiles
Name
Quantity
7.58 g
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Step Five
Name
Quantity
10.03 g
Type
reactant
Smiles
[C@@H]1(C[C@H](O)[C@@H](CO)O1)N1C(=O)N=C(N)C=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)N=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the frozen cell mass (2.0 g) prepared in Reference Example 3
CUSTOM
Type
CUSTOM
Details
at 45° C.
CUSTOM
Type
CUSTOM
Details
for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
was produced as object compound

Outcomes

Product
Name
Type
product
Smiles
N1C(=O)NC(=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
Name
Type
product
Smiles
[C@@H]1(C[C@H](O)[C@@H](CO)O1)N1C(=O)NC(=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06858721B2

Procedure details

To the mixture of water (96.4 g) and 4.8 g of cyclohexane, were added 6.96 g (62.6 mmol) of cytosine, 18.7 g (75.4 mmol) of 2′-deoxyribose-1-phosphate diammonium salt, 7.58 g (132 mmol) of magnesium hydroxide and the frozen cell mass (2.0 g) prepared in Reference Example 3. The reaction took place at 45° C. for 18 hours, controlling the solution at pH 8.8 with acetic acid. The HPLC analysis after the reaction demonstrated that 10.03 g (70.5 mol %/cytosine) of 2′-deoxycytidine was produced as object compound. At the same time, 0.73 g (10.4 mol %/cytosine) of uracil and 1.80 g (12.6 mol %/cytosine) of 2′-deoxyuridine were produced as byproduct, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
96.4 g
Type
reactant
Reaction Step Three
Quantity
4.8 g
Type
solvent
Reaction Step Three
Quantity
6.96 g
Type
reactant
Reaction Step Four
[Compound]
Name
2′-deoxyribose 1-phosphate diammonium salt
Quantity
18.7 g
Type
reactant
Reaction Step Four
Quantity
7.58 g
Type
reactant
Reaction Step Four
Quantity
10.03 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
O.[NH:2]1[CH:9]=[CH:8][C:6](N)=[N:5][C:3]1=[O:4].[OH-].[Mg+2].[OH-].[C@@H:13]1([N:21]2[CH:28]=[CH:27][C:25](N)=[N:24][C:22]2=[O:23])[O:20][C@H:17]([CH2:18][OH:19])[C@@H:15]([OH:16])[CH2:14]1>C(O)(=O)C.C1CCCCC1>[NH:2]1[CH:9]=[CH:8][C:6](=[O:16])[NH:5][C:3]1=[O:4].[C@@H:13]1([N:21]2[CH:28]=[CH:27][C:25](=[O:4])[NH:24][C:22]2=[O:23])[O:20][C@H:17]([CH2:18][OH:19])[C@@H:15]([OH:16])[CH2:14]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)N=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)N=C(N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
96.4 g
Type
reactant
Smiles
O
Name
Quantity
4.8 g
Type
solvent
Smiles
C1CCCCC1
Step Four
Name
Quantity
6.96 g
Type
reactant
Smiles
N1C(=O)N=C(N)C=C1
Name
2′-deoxyribose 1-phosphate diammonium salt
Quantity
18.7 g
Type
reactant
Smiles
Name
Quantity
7.58 g
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Step Five
Name
Quantity
10.03 g
Type
reactant
Smiles
[C@@H]1(C[C@H](O)[C@@H](CO)O1)N1C(=O)N=C(N)C=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)N=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the frozen cell mass (2.0 g) prepared in Reference Example 3
CUSTOM
Type
CUSTOM
Details
at 45° C.
CUSTOM
Type
CUSTOM
Details
for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
was produced as object compound

Outcomes

Product
Name
Type
product
Smiles
N1C(=O)NC(=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
Name
Type
product
Smiles
[C@@H]1(C[C@H](O)[C@@H](CO)O1)N1C(=O)NC(=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.